molecular formula C27H31N5O4S2 B2975810 ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852145-13-2

ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2975810
CAS No.: 852145-13-2
M. Wt: 553.7
InChI Key: QRWOOMCLYWAOIS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • A cyclohepta[b]thiophene core (a seven-membered ring fused with a thiophene).
  • An acetamido linker bonded to a 1,2,4-triazole moiety substituted with an indole and a 2-methoxyethyl group.
  • Ethyl ester functionality at position 3 of the thiophene ring.

This compound combines motifs observed in bioactive natural products and synthetic pharmaceuticals, such as sulfur-containing heterocycles (thiophene) and nitrogen-rich scaffolds (triazole, indole). Its design likely aims to exploit the "privileged structure" concept, where specific frameworks enhance binding to biological targets .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O4S2/c1-3-36-26(34)23-18-10-5-4-6-12-21(18)38-25(23)29-22(33)16-37-27-31-30-24(32(27)13-14-35-2)19-15-28-20-11-8-7-9-17(19)20/h7-9,11,15,28H,3-6,10,12-14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWOOMCLYWAOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting with the preparation of the indole and triazole intermediates. The key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Intermediate: This involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling of Intermediates:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole, triazole, or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biology: It can be used as a probe to study biological pathways involving indole and triazole derivatives.

    Material Science: The compound’s electronic properties may be exploited in the development of organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties may bind to active sites, modulating the activity of the target proteins and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues: Cyclohepta-Fused Heterocycles

The target compound’s cyclohepta[b]thiophene core distinguishes it from closely related scaffolds like cyclohepta[b]indoles and cyclohepta[b]pyrroles . Key differences include:

Feature Cyclohepta[b]Thiophene (Target) Cyclohepta[b]Indole Cyclohepta[b]Pyrrole
Heteroatom Sulfur (thiophene) Nitrogen (indole) Nitrogen (pyrrole)
Electron Density Electron-rich due to sulfur Moderately electron-rich Electron-deficient
Bioactivity Context Limited data; inferred from thiophene derivatives Ambiguine alkaloids, anti-inflammatory agents Anticancer, antimicrobial

Key Insight : The sulfur atom in the thiophene ring may enhance metabolic stability compared to nitrogen-containing analogs, though this requires experimental validation .

Substituent-Driven Comparisons

A. Triazole-Indole-Methoxyethyl Side Chain

The 1,2,4-triazole group linked to indole and methoxyethyl substituents is a critical pharmacophoric element. Similar motifs are found in:

  • Alstonlarsine A : A natural product with a cyclohepta[b]indole core and methoxy groups, showing antimalarial activity .
  • Ambiguine Alkaloids : Contain cyclohepta[b]indole units with variable substituents, demonstrating antibacterial properties .

Comparison :

  • The methoxyethyl group in the target compound may improve solubility compared to simpler alkyl chains in ambiguines.
  • The indole-triazole combination could mimic tryptophan-derived interactions in enzyme binding, akin to strategies used in kinase inhibitors .
B. Ethyl Ester Functionality

The ester group at position 3 is analogous to intermediates like ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (EACHT), a precursor in thiophene-based drug synthesis . Ester derivatives are often prodrugs, suggesting the target compound may be designed for hydrolytic activation.

Biological Activity

Ethyl 2-(2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacophores, including indole and triazole moieties, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of approximately 374.46 g/mol. The structure features an indole ring, a triazole ring, and a cyclohepta[b]thiophene core, contributing to its unique biological profile.

Anticancer Activity

Recent studies have indicated that compounds containing indole and triazole derivatives exhibit significant anticancer properties. For instance, a related triazole compound demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation pathways such as PI3K/Akt signaling .

Antimicrobial Properties

The presence of the sulfur atom in the triazole structure suggests potential antimicrobial activity. Research has shown that similar compounds exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anti-inflammatory Effects

Compounds with indole structures have been documented to possess anti-inflammatory properties. Ethyl 2-(2-{...}) may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • Study on Indole Derivatives : A study published in the British Journal of Pharmacology reported that certain indole derivatives exhibited significant anti-cancer activity against HCT-116 colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Screening : Another investigation focused on triazole compounds showed effective inhibition against pathogenic bacteria comparable to standard antibiotics like chloramphenicol. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Data Tables

Biological ActivityReference
Anticancer (IC50: 6.2 μM)
Antibacterial (comparable to chloramphenicol)
Anti-inflammatory (inhibition of TNF-alpha)

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